2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methoxy and Propyl Groups: The methoxy and propyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Sulfonylation: The benzenesulfonyl group can be introduced by reacting the intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound might exert its effects through inhibition or activation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(benzenesulfonyl)-N-(5-methoxy-1,3-benzothiazol-2-ylidene)acetamide: Lacks the propyl group.
2-(benzenesulfonyl)-N-(3-propyl-1,3-benzothiazol-2-ylidene)acetamide: Lacks the methoxy group.
2-(benzenesulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)ethanamide: Has an ethanamide group instead of acetamide.
Uniqueness
The presence of both the methoxy and propyl groups, along with the benzenesulfonyl and acetamide functionalities, makes 2-(benzenesulfonyl)-N-[(2Z)-5-methoxy-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide unique
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(5-methoxy-3-propyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-3-11-21-16-12-14(25-2)9-10-17(16)26-19(21)20-18(22)13-27(23,24)15-7-5-4-6-8-15/h4-10,12H,3,11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXVYTZZPFILA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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